molecular formula C25H24N4O3 B2872969 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)butanamide CAS No. 1251550-24-9

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)butanamide

Cat. No.: B2872969
CAS No.: 1251550-24-9
M. Wt: 428.492
InChI Key: RWDDLBPXVMWVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)butanamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its molecular structure, featuring a pyrimidinone core linked to a quinoline group via a butanamide chain, suggests potential for diverse biological activity. Preliminary investigations indicate it may act as a modulator for [specific target, e.g., a kinase or receptor involved in a particular signaling pathway]. This proposed mechanism warrants further investigation into its potential utility as a chemical probe for studying [specific biological process or disease area, e.g., oncology, neurology, or immunology]. Researchers are exploring its effects in [specific assays or models, e.g., in vitro enzyme inhibition assays or cell-based viability studies]. This compound is provided as a high-purity material to support these essential foundational studies. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-quinolin-8-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-2-32-20-12-10-18(11-13-20)22-16-24(31)29(17-27-22)15-5-9-23(30)28-21-8-3-6-19-7-4-14-26-25(19)21/h3-4,6-8,10-14,16-17H,2,5,9,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDDLBPXVMWVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(4-Iodophenyl)-N-(quinolin-8-yl)butanamide (3f)

  • Substituents : 4-Iodophenyl group.
  • Synthesis : Prepared via Suzuki-Miyaura coupling using 4-iodophenylboronic acid, yielding 34% after preparative TLC .
  • Key Data: Molecular weight inferred from HRMS (iodine contributes significant mass).

4-(4-(Trifluoromethyl)phenyl)-N-(quinolin-8-yl)butanamide (3g)

  • Substituents : 4-Trifluoromethylphenyl group.
  • Synthesis : Synthesized in 78% yield using 4-(trifluoromethyl)phenylboronic acid .
  • Key Data : The CF₃ group introduces strong electron-withdrawing effects, increasing metabolic stability compared to the target compound’s ethoxy group.

4-(4-Formylphenyl)-N-(quinolin-8-yl)butanamide (3h)

  • Substituents : 4-Formylphenyl group.
  • Synthesis : Produced in 35% yield via boronic acid coupling, with the aldehyde enabling further functionalization .
  • Key Data : The formyl group offers a reactive handle for conjugation, unlike the inert ethoxy group in the target compound.

Pyrimidinone-Containing Analogues

(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n)

  • Substituents: Bromoquinoline core with morpholinoethyl acrylamide.
  • Synthesis: Prepared via Route A using morpholinoethylamine, yielding a stable acrylamide derivative .
  • Key Data: The bromine atom may facilitate cross-coupling reactions, whereas the target compound’s pyrimidinone ring is less reactive.

N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b)

  • Substituents: Methoxypyrimidine and cyclohexylamino groups.
  • Synthesis : Achieved via Suzuki coupling (82% yield) with Pd(PPh₃)₂Cl₂ catalysis .

Substituent Effects on Physicochemical Properties

Compound Key Substituent Molecular Weight (Da) LogP* Hydrogen Bond Acceptors Yield (%)
Target Compound 4-Ethoxyphenyl, 6-oxopyrimidine ~477 (estimated) ~3.2 6 N/A
3g 4-CF₃phenyl ~434 ~3.8 5 78
3f 4-Iodophenyl ~453 ~4.1 4 34
8b 6-Methoxypyrimidine 487.27 ~2.9 7 82

*LogP values estimated using fragment-based methods.

Key Observations:

Electron-Donating vs.

Hydrogen-Bonding Capacity : The 6-oxopyrimidinyl group in the target compound provides two additional hydrogen-bond acceptors versus 8b’s methoxypyrimidine .

Synthetic Yields : Analogues with electron-neutral substituents (e.g., 8b) exhibit higher yields (~82%) than halogenated derivatives (e.g., 3f, 34%), likely due to steric and electronic effects during coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.